REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][O:6][CH2:7][C:8]([NH2:20])([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=1)[C:9]([F:12])([F:11])[F:10])C>C1(C)C=CC=CC=1.C(O)(C(F)(F)F)=O>[Br:19][C:15]1[CH:14]=[C:13]([C:8]2([C:9]([F:12])([F:11])[F:10])[NH:20][C:4](=[O:3])[CH2:5][O:6][CH2:7]2)[CH:18]=[CH:17][CH:16]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The cooled down mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
WASH
|
Details
|
washed with 5% aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1(COCC(N1)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |